molecular formula C14H18N5O6PS B12077395 2'-O-Monobutyryladenosine-3',5'-cyclic monophosphorothioate, RP-isomer sodium salt

2'-O-Monobutyryladenosine-3',5'-cyclic monophosphorothioate, RP-isomer sodium salt

Cat. No.: B12077395
M. Wt: 415.36 g/mol
InChI Key: XSAXBAAZBXKFFH-UHFFFAOYSA-N
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Description

2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is a synthetic compound that acts as a potent, cell-permeable, and reversible inhibitor of protein kinase A (PKA). This compound is a metabolically-stable analog of cyclic adenosine monophosphate (cAMP) and is used extensively in biochemical and pharmacological research to study cAMP-dependent signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt involves multiple steps, starting from adenosineThe reaction conditions typically involve the use of protecting groups, selective deprotection, and the use of specific reagents to introduce the phosphorothioate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt undergoes various chemical reactions, including hydrolysis, esterification, and substitution reactions. It is resistant to hydrolysis by phosphodiesterases, making it a stable analog for research purposes .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include butyric anhydride, phosphorothioate reagents, and various protecting groups. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate specific transformations .

Major Products Formed

The major products formed from the reactions involving this compound include its hydrolyzed forms and various ester derivatives. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by competitively inhibiting PKA. It binds to the regulatory subunits of PKA, preventing the activation of the catalytic subunits. This inhibition blocks the phosphorylation of downstream targets, thereby modulating various cellular processes. The compound is metabolically activated by esterases, which release the inhibitor and butyrate .

Comparison with Similar Compounds

2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is unique due to its stability and cell permeability. Similar compounds include:

These compounds share similar mechanisms of action but differ in their stability, cell permeability, and specific applications in research.

Properties

Molecular Formula

C14H18N5O6PS

Molecular Weight

415.36 g/mol

IUPAC Name

[6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

InChI

InChI=1S/C14H18N5O6PS/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17)

InChI Key

XSAXBAAZBXKFFH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1C2C(COP(=S)(O2)O)OC1N3C=NC4=C(N=CN=C43)N

Origin of Product

United States

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